2-溴-6-硝基喹啉

描述

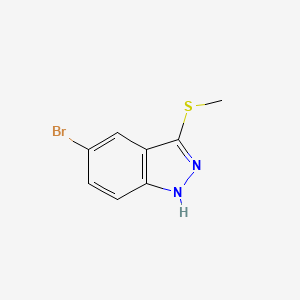

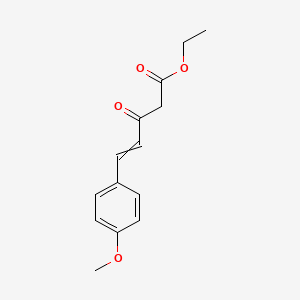

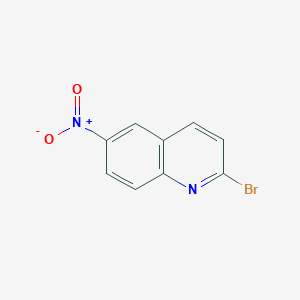

2-Bromo-6-nitroquinoline is a chemical compound with the molecular formula C9H5BrN2O2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, including 2-Bromo-6-nitroquinoline, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The synthesis can be facilitated by various methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

The molecular structure of 2-Bromo-6-nitroquinoline consists of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound, with bromine and nitro functional groups attached .Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . In the case of 2-Bromo-6-nitroquinoline, it can be activated by nitration, which is a process that introduces a nitro group into the molecule .Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-6-nitroquinoline is 253.05 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.科学研究应用

还原激活的前药系统

- 研究背景:已合成新型2-芳基-5-硝基喹啉,包括2-溴-6-硝基喹啉衍生物,作为潜在的前药系统进行生物还原激活。这些化合物在还原条件下经历特定化学转化,使它们成为靶向药物传递系统的潜在候选物。

- 来源: Couch et al., 2008, Tetrahedron。

PI3K/mTOR抑制剂合成中间体

- 研究背景:已确定2-溴-6-硝基喹啉的衍生物是各种PI3K/mTOR抑制剂合成中的重要中间体。这些抑制剂在某些癌症和其他疾病的研究中至关重要。

- 来源: Lei et al., 2015。

抗癌活性

- 研究背景:某些喹啉衍生物,包括6-溴-5-硝基喹啉,对各种癌细胞系表现出显著的抗增殖活性。这表明在新型抗癌药物的开发中可能有应用。

- 来源: Köprülü等,2018年,《生物化学与分子毒理学杂志》。

光敏保护基

- 研究背景:已合成和研究了2-溴-6-硝基喹啉的衍生物溴化羟基喹啉,用于其作为光敏保护基的潜力。这种性质在开发用于各种科学和医学应用的光敏化合物中非常有价值。

- 来源: Fedoryak et al., 2002, Organic Letters。

抗真菌活性

- 研究背景:某些溴氯喹啉衍生物,包括3-溴-6-氯-8-喹啉醇,已显示出抗真菌性能。这表明在开发新的抗真菌药物中可能有应用。

- 来源: Gershon et al., 1996, Monatshefte für Chemie / Chemical Monthly。

安全和危害

The safety data sheet for 2-Bromo-4-nitroquinoline suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, it is recommended to seek medical attention immediately .

未来方向

While specific future directions for 2-Bromo-6-nitroquinoline were not found in the retrieved sources, there is a general interest in the development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods . This includes the exploration of greener and more sustainable chemical processes .

属性

IUPAC Name |

2-bromo-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJTYNNFNUQDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00707441 | |

| Record name | 2-Bromo-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-nitroquinoline | |

CAS RN |

1378259-42-7 | |

| Record name | 2-Bromo-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxabicyclo[3.1.0]hexane](/img/structure/B1505490.png)